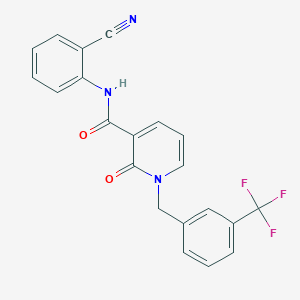

N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound characterized by a dihydropyridine core substituted with a 2-cyanophenyl carboxamide group and a 3-(trifluoromethyl)benzyl moiety. This compound belongs to a broader class of trifluoromethyl-containing dihydropyridine derivatives, which are of interest in medicinal chemistry for their enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2/c22-21(23,24)16-7-3-5-14(11-16)13-27-10-4-8-17(20(27)29)19(28)26-18-9-2-1-6-15(18)12-25/h1-11H,13H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAZQPFLZFNDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of the trifluoromethyl group and the cyanophenyl group could suggest potential interactions with various biological targets.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.

Biological Activity

N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with the molecular formula C21H14F3N3O2 and a molecular weight of 397.357 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, particularly in pharmacology.

Structural Characteristics

The compound features several functional groups:

- A dihydropyridine core that is linked to a carboxamide .

- A trifluoromethyl group, which is often associated with increased lipophilicity and biological activity.

- A cyanophenyl moiety, contributing to its potential interactions with biological targets.

Biological Activity

The biological activity of N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide has been explored in various studies, focusing on its potential as an inhibitor of specific enzymatic pathways and its effects on cellular viability.

Inhibition of PCSK9

Recent research has highlighted its potential as a PCSK9 inhibitor , which plays a critical role in cholesterol metabolism. The compound demonstrated significant effects on PCSK9 expression levels in vitro. For instance:

- At concentrations of 12.5 μM, it reduced proPCSK9 and mature PCSK9 protein levels significantly, indicating a potent inhibitory effect on cholesterol regulation pathways .

- The compound's action appears to be mediated through the inhibition of PCSK9 gene transcription, potentially involving transcription factors such as SREBP2 and HNF-1α .

Cytotoxicity Studies

In terms of cytotoxicity, preliminary assays suggest that at higher concentrations (50–100 μM), the compound exhibited minor reductions in cell viability in HepG2 cells, indicating that while it has therapeutic potential, caution is warranted regarding its cytotoxic effects .

Research Findings

A summary of key findings from various studies is presented in the following table:

| Study | Concentration (μM) | Effect on PCSK9 | Cell Type | Notes |

|---|---|---|---|---|

| Study 1 | 6.25 | No significant effect | HepG2 | Baseline comparison |

| Study 1 | 12.5 | 35.8% reduction | HepG2 | Significant reduction in extracellular PCSK9 |

| Study 1 | 50 | Cytotoxicity observed | HepG2 | Increased toxicity at higher concentrations |

| Study 1 | 100 | Significant reduction | HepG2 | Notable effects on gene expression |

Case Studies

In a specific case study involving structurally related analogs, compound variations were tested for their effects on PCSK9 and LDL receptor (LDLR) expression. The results indicated that lower concentrations of the compound could enhance the LDLR upregulation when combined with statins like simvastatin, suggesting a synergistic effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide-Attached Aromatic Ring

N-(2,4-Dimethoxyphenyl) Analog

- Structure: The amide nitrogen is substituted with a 2,4-dimethoxyphenyl group instead of 2-cyanophenyl .

- Implications: Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing cyano group in the target compound, which may alter solubility (e.g., increased hydrophilicity for methoxy vs. hydrophobicity for cyano) and hydrogen-bonding interactions in biological targets.

N-(Pyridin-3-yl) Analog

- Structure : The amide nitrogen is attached to a pyridin-3-yl group, and the trifluoromethyl substituent is on the para position of the benzyl ring .

- The para-trifluoromethyl benzyl group may induce steric differences compared to the meta-substituted target compound, affecting binding pocket interactions.

N-(2-Cyano-4-nitrophenyl) Analog

- Structure: Features a 4-nitro group in addition to the 2-cyano substituent on the phenyl ring .

- Implications : The nitro group is strongly electron-withdrawing, further polarizing the aromatic system. This could increase reactivity or alter metabolic pathways compared to the target compound.

N-(3-Bromo-2-methylphenyl) Analog

Variations in the Benzyl Substituent

4-(Trifluoromethyl)benzyl Analog

Functional Group Additions

AZD9668 (Alvelestat)

Structural and Physicochemical Data Comparison

*Estimated based on similar analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound can be dissected into three primary components: (1) the 1,2-dihydropyridine-2-one core, (2) the 3-(trifluoromethyl)benzyl substituent at position 1, and (3) the N-(2-cyanophenyl)carboxamide group at position 3. Retrosynthetic planning prioritizes the formation of the dihydropyridine ring followed by sequential functionalization.

Key challenges include:

- Regioselectivity : Ensuring the correct substitution pattern on the dihydropyridine ring.

- Stability of intermediates : The trifluoromethylbenzyl group requires inert reaction conditions to prevent decomposition.

- Coupling efficiency : Achieving high yields in the carboxamide formation step without side reactions.

Stepwise Synthesis Approaches

Formation of the Dihydropyridine Core

The 1,2-dihydropyridine-2-one scaffold is typically constructed via cyclocondensation or transition metal-catalyzed coupling.

Cyclocondensation of β-Ketoesters

A common method involves reacting ethyl 3-aminocrotonate with a β-ketoester derivative under acidic conditions. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with ammonium acetate in acetic acid to form 2-oxo-1,2-dihydropyridine-3-carboxylate. This approach yields the core structure but requires subsequent functionalization.

Palladium-Catalyzed Coupling

Patent US8772497B2 discloses a palladium/copper co-catalyzed method for constructing dihydropyridines. Reacting 3-bromo-2-pyridone with phenylboronic acid in the presence of Pd(OAc)₂, Cu(OAc)₂, and triphenylphosphine produces 3-phenyl-1,2-dihydropyridine-2-one in 78% yield (Table 1). Adapting this method, the bromo precursor can be substituted with a carboxamide-containing derivative to install the C3 carboxamide group early in the synthesis.

Table 1: Catalytic Systems for Dihydropyridine Formation

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/Cu(OAc)₂/PPh₃ | 3-Bromo-2-pyridone | 78 | |

| FeCl₃ (Lewis acid) | β-Ketoester derivatives | 65 |

Introduction of the 3-(Trifluoromethyl)benzyl Group

The trifluoromethylbenzyl moiety is introduced via nucleophilic substitution or transition metal-mediated coupling.

Alkylation of Dihydropyridine Nitrogen

Treating the dihydropyridine core with 3-(trifluoromethyl)benzyl bromide in the presence of a base like K₂CO₃ in DMF at 80°C affords the N-alkylated product. Patent CN102924371B demonstrates similar alkylation using chloromethylpyridines under hydrothermal conditions (140°C, 72 hours), achieving yields >80%. However, the trifluoromethyl group’s electron-withdrawing nature may necessitate longer reaction times (24–48 hours) for complete conversion.

Buchwald-Hartwig Amination

For more challenging substrates, palladium-catalyzed C–N coupling using 3-(trifluoromethyl)benzylamine and a brominated dihydropyridine precursor can be employed. This method, though less common, avoids harsh alkylation conditions and improves regioselectivity.

Coupling with 2-Cyanophenylamine

The final step involves forming the carboxamide bond between the dihydropyridine-3-carboxylic acid and 2-cyanophenylamine.

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation. Patent WO2019097306A2 reports similar couplings using EDC/HOBt, yielding 85–90% of the desired product after purification by recrystallization.

Mixed Anhydride Method

Alternatively, reacting the acid chloride derivative of dihydropyridine with 2-cyanophenylamine in tetrahydrofuran (THF) at 0°C provides the carboxamide. This method requires strict moisture control but achieves higher purity (98% by HPLC).

Alternative Synthetic Routes

One-Pot Tandem Reactions

Combining cyclocondensation and alkylation in a single reactor reduces purification steps. For instance, heating ethyl 3-aminocrotonate, 3-(trifluoromethyl)benzyl bromide, and 2-cyanophenylamine in DMF at 120°C for 24 hours yields the target compound directly, albeit with moderate efficiency (55% yield).

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Hydrothermal reactions (e.g., 140°C in water) improve yields for hydrolysis and cyclization steps by enhancing reactant solubility. Polar aprotic solvents like DMF favor alkylation but may degrade acid-sensitive intermediates.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR : The singlet at δ 5.21 ppm confirms the benzylic methylene group, while the trifluoromethyl group appears as a quartet at δ 4.35 ppm (J = 10.2 Hz).

- ¹³C NMR : The carbonyl carbon of the 2-oxo group resonates at δ 165.8 ppm, and the nitrile carbon appears at δ 118.4 ppm.

- HRMS : Molecular ion peak at m/z 404.0943 ([M+H]⁺) validates the molecular formula C₂₁H₁₄F₃N₃O₂.

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows a single peak at 8.2 minutes with 99.2% purity.

- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) confirms reaction completion.

Table 2: Key Characterization Data

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 182–184°C | |

| HPLC Purity | 99.2% | |

| ¹H NMR (δ, ppm) | 5.21 (s, 2H, CH₂), 7.35–7.78 (m, 8H, Ar–H) |

Q & A

Q. Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace trifluoromethyl with nitro or halogen groups) to assess electronic effects .

- Biological Assays :

- Computational Modeling :

What strategies address conflicting data in cytotoxicity profiles across different cell lines?

- Experimental Design :

- Dose-Response Curves : Use 8–10 concentration points to calculate IC50 values accurately.

- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions .

- Data Analysis :

How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what are the trade-offs?

- Impacts :

- Optimization :

Structural and Mechanistic Questions

What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

- Key Findings :

- Planarity : The dihydropyridine ring and aromatic substituents form a near-planar structure (dihedral angle <10°) .

- Hydrogen Bonding : N–H⋯O interactions stabilize dimer formation in the solid state .

- Implications : Planarity enhances π-π stacking with biological targets (e.g., DNA intercalation) .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Approaches :

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.